molecular formula C9H20N2O2 B1618643 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol CAS No. 109792-07-6

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol

Cat. No.: B1618643
CAS No.: 109792-07-6
M. Wt: 188.27 g/mol
InChI Key: AVUAFDALFXEMPT-UHFFFAOYSA-N
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Description

“3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol” is a heterocyclic organic compound . It has a molecular weight of 188.267300 g/mol and a molecular formula of C9H20N2O2 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the canonical SMILES notation: C1CN(CCN1CCCO)CCO . The InChI Key for this compound is AVUAFDALFXEMPT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound “this compound” has 4 H-Bond acceptors and 2 H-Bond donors . The exact mass of the compound is 188.15200 .

Properties

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c12-8-1-2-10-3-5-11(6-4-10)7-9-13/h12-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUAFDALFXEMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70321658
Record name 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70321658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109792-07-6
Record name 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70321658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(2-hydroxyethyl)-piperazine, 26 grams, freshly distilled allyl alcohol, 36 g and sodium hydroxide, 8 g are heated to 118°-120° C. for 36 hours. The viscous reaction mixture is taken up into 250 ml water, and solid potassium carbonate is added to saturate the warmed solution. A yellow oil, the product, rises to the top. It is extracted with tetrahydrofuran, the solvent evaporated, the residue dissolved in ethanol, the solution filtered, and the ethanol evaporated under vacuum to a thick oil, which solidifies on standing to give the isolated product, [I], above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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